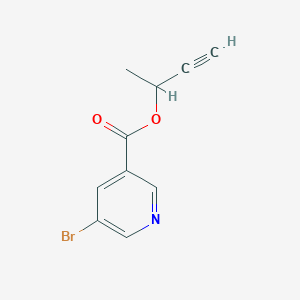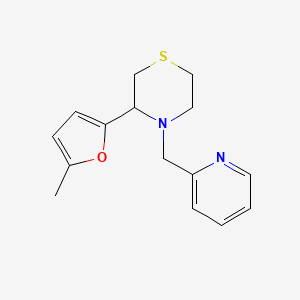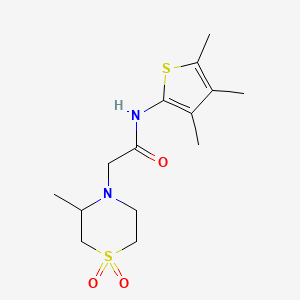
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide, also known as MPAC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MPAC is a pyridine-based azetidine carboxamide that has shown promise in the treatment of several diseases. In
科学研究应用
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has shown potential in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
作用机制
The mechanism of action of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in disease progression. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the beta-secretase enzyme, which is involved in the formation of amyloid beta plaques. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
实验室实验的优点和局限性
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has several advantages for lab experiments, including its high potency and specificity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the research and development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the exploration of the potential applications of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide analogs with improved pharmacokinetic properties and specificity could lead to the development of more effective treatments for a variety of diseases.
合成方法
The synthesis of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide involves several steps, starting with the reaction of 2-phenylpyridine with ethyl chloroformate to form 2-phenylpyridine-3-carbonyl chloride. This intermediate is then reacted with azetidine-1-carboxamide and triethylamine to form 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. The final product is obtained by recrystallization in ethanol.
属性
IUPAC Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-11-19(15(12)13-6-3-2-4-7-13)16(20)18-14-8-5-9-17-10-14/h2-10,12,15H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAKXCZQJCFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)


![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)